4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Overview
Description
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (4-PEB) is an organic compound that is used in the synthesis of various pharmaceuticals and has been studied for its potential applications in scientific research. 4-PEB is a piperidine derivative and is composed of an aldehyde group, a piperidine ring, and an ethoxy group. 4-PEB has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Pharmacological Applications
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a piperidine derivative, which is a significant class of compounds in pharmacology due to their presence in various pharmaceuticals . They are known for their biological activity and are used in the synthesis of numerous drugs. This compound, in particular, may be involved in the synthesis of molecules with potential antidepressant effects .
Organic Synthesis
In organic chemistry, this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its structure is suitable for reactions that can lead to the formation of various substituted piperidines, which are valuable in medicinal chemistry .
Medicinal Chemistry
The piperidine moiety is a common feature in medicinal compounds. 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde could be used to develop new compounds with potential therapeutic applications, such as anti-inflammatory agents or NMDA receptor antagonists .
Neuroscience
Derivatives of piperidine, including 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, can be used in neuroscience research. They may be involved in the study of monoamine transporters, which are crucial for the reuptake of neurotransmitters in the brain.
Biochemistry
In biochemistry, this compound could be utilized in the study of biochemical processes, such as enzyme-catalyzed reactions. It might also be used to synthesize fluorophores for monitoring polymerization processes .
Materials Science
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde can be used in materials science for the synthesis of novel materials with specific properties. Its derivatives could be used as building blocks for creating functional materials with potential applications in various industries .
properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJTEXCGGSJJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458003 | |
Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | |
CAS RN |
26815-04-3 | |
Record name | 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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